6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid
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Overview
Description
6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a bromine atom, an oxo group, and a carboxylic acid group attached to an isoquinoline ring. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by oxidation and carboxylation reactions. One common method includes the following steps:
Bromination: Isoquinoline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position.
Oxidation: The brominated isoquinoline is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group.
Carboxylation: Finally, the oxidized product is subjected to carboxylation using carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or dehalogenated compounds.
Scientific Research Applications
6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. The presence of the bromine atom and the oxo group may enhance its binding affinity and specificity for certain targets, leading to its observed biological activities.
Comparison with Similar Compounds
6-Bromo-1-oxo-2H-isoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
6-Chloro-1-oxo-2H-isoquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activities.
6-Fluoro-1-oxo-2H-isoquinoline-3-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.
6-Iodo-1-oxo-2H-isoquinoline-3-carboxylic acid: The presence of an iodine atom may enhance its reactivity in certain chemical reactions compared to the bromine analog.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-bromo-1-oxo-2H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-1-2-7-5(3-6)4-8(10(14)15)12-9(7)13/h1-4H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCXMCGREWBFEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1596610-42-2 |
Source
|
Record name | 6-bromo-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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